molecular formula C16H20N6O3 B5622958 N-ethyl-2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]acetamide

N-ethyl-2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]acetamide

Cat. No. B5622958
M. Wt: 344.37 g/mol
InChI Key: NMRROWNHSFIWJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to the specified molecule often involves multi-step processes, including the formation of intermediate compounds such as triazines and oxadiazoles. For example, in the synthesis of triazine compounds, intermediates are confirmed using techniques like NMR, HRMS, and FT-IR spectroscopy, with structures further analyzed using single-crystal X-ray diffraction and density functional theory (DFT) (Geng et al., 2023). These methodologies are essential for ensuring the accuracy of the synthesized compounds and understanding their molecular configurations.

Molecular Structure Analysis

The precise molecular structure of complex molecules like the one can be determined through single-crystal X-ray diffraction, supplemented by computational methods such as DFT. These techniques help in understanding the conformational preferences and electronic properties of the molecule, which are crucial for predicting its reactivity and interactions with other molecules (Geng et al., 2023).

Chemical Reactions and Properties

Compounds containing pyrrolo[1,2-d]triazine and oxadiazole units are involved in various chemical reactions, leading to a wide range of potential products. Their reactivity can be influenced by factors such as the presence of electron-donating or withdrawing groups, the steric environment around reactive sites, and the conditions under which reactions are conducted. Understanding these reactions is vital for exploring the chemical versatility and potential applications of such compounds.

Physical Properties Analysis

The physical properties of a compound, including its solubility, melting point, and crystalline structure, are influenced by its molecular structure. Techniques such as DFT and X-ray diffraction provide insights into the electron distribution and molecular geometry, which can be correlated with physical properties. For example, the molecular electrostatic potential and frontier molecular orbitals investigated by DFT can reveal information about the compound's reactivity and interaction with other molecules (Geng et al., 2023).

properties

IUPAC Name

N-ethyl-2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2-yl)-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O3/c1-3-6-14-18-13(19-25-14)9-20(4-2)15(23)10-22-16(24)12-7-5-8-21(12)11-17-22/h5,7-8,11H,3-4,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRROWNHSFIWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NO1)CN(CC)C(=O)CN2C(=O)C3=CC=CN3C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]acetamide

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